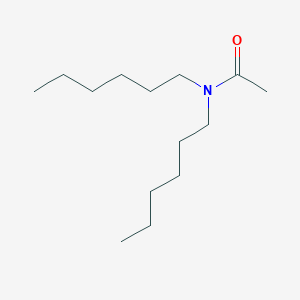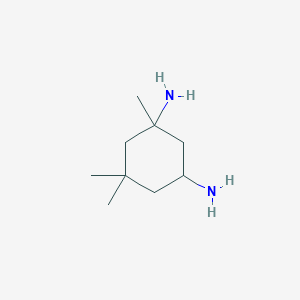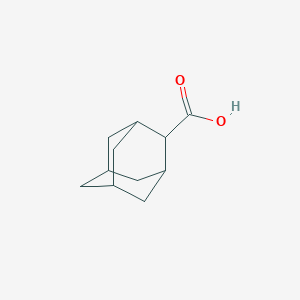
4-甲基-2-戊酮肟
描述
4-Methyl-2-pentanone oxime, also known as Methyl isobutyl ketoxime, is a chemical compound with the molecular formula C6H13NO . It is a colorless transparent liquid .
Synthesis Analysis
The synthesis of 4-Methyl-2-pentanone oxime involves the use of acetophenone and acetohydroxamic acid in acetonitrile, with concentrated sulfuric acid as a catalyst .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pentanone oxime consists of a six-membered carbon chain with a methyl group attached to the second carbon atom and an oxime group attached to the fourth carbon atom . The molecule has a total of 20 bonds, including 7 non-hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Methyl-2-pentanone oxime has a molecular weight of 115.17 . It has a boiling point of 68-70°C at 8 mmHg , and a density of 0.88 g/mL at 25°C . Its refractive index is 1.444 .科学研究应用
Solvent for Nitrocellulose, Gums, and Resins
4-Methyl-2-pentanone oxime is used as a solvent for nitrocellulose, gums, and resins . It helps in dissolving these substances for various applications, including the production of paints, varnishes, and lacquers .
Solvent for Paints and Varnishes
This compound is also used as a solvent in paints and varnishes . It helps in reducing the viscosity of these substances, making them easier to apply and allowing them to dry quickly.
Solvent for Lacquers
4-Methyl-2-pentanone oxime is used as a solvent in lacquers . It helps in providing a smooth and glossy finish to the surfaces where these lacquers are applied.
Solvent for Certain Polymers
This compound is used as a solvent for certain polymers . It helps in dissolving these polymers for various applications, including the production of plastics and fibers.
Denaturing Agent
4-Methyl-2-pentanone oxime acts as a denaturing agent . It is used to denature other substances, altering their natural qualities to make them unfit for consumption or use in their original form.
Precursor for Antiozonants in Tires
This compound acts as a precursor for the preparation of N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylene diamine (6PPD), which finds application as an antiozonant in tires . Antiozonants are chemicals that prevent or slow down the degradation of materials caused by ozone exposure.
Emission from Adhesives
4-Methyl-2-pentanone oxime is one of the volatile pollutants emitted from adhesives . It is found in the gaseous emissions from white emulsion adhesives and silicone adhesives .
Indoor Air Pollutant
This compound is a major source of volatile pollutants in indoor air . It is emitted from adhesives used in interior decoration, contributing to indoor air pollution .
安全和危害
未来方向
There are concerns about the toxicity of 4-Methyl-2-pentanone oxime, similar to those surrounding Methyl Ethyl Ketoxime (MEKO). Germany has proposed to the European Chemicals Agency (ECHA) for 2-Pentanone Oxime to be included in their Community Rolling Action Plan (CoRAP), which prioritizes substances to be evaluated over a 3-year period . As a result, 2-Pentanone Oxime is expected to be classified as a Carcinogen Category 1B .
作用机制
Target of Action
The primary target of 4-Methyl-2-pentanone oxime is aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction .
Mode of Action
4-Methyl-2-pentanone oxime interacts with its targets through a process known as oxime formation . In this process, the oxygen atom in the oxime acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a dead-end process, forming a reversible hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes affects the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .
Result of Action
The primary result of the action of 4-Methyl-2-pentanone oxime is the formation of oximes from aldehydes and ketones . This process is essentially irreversible, leading to a decrease in the concentration of the ketone .
Action Environment
The action of 4-Methyl-2-pentanone oxime can be influenced by various environmental factors. For instance, the presence of strong acids or oxidizing agents can potentially lead to dangerous reactions . Additionally, the compound should be stored in a well-ventilated environment and in a closed container to avoid contact with air . Proper laboratory practices and safety precautions should be followed when handling 4-Methyl-2-pentanone oxime .
属性
IUPAC Name |
N-(4-methylpentan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALVNREMFLWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044771 | |
| Record name | N-(4-Methyl-2-pentanylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pentanone oxime | |
CAS RN |
105-44-2 | |
| Record name | 4-Methyl-2-pentanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 4-methyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(4-Methyl-2-pentanylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpentan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-methyl-2-pentanone oxime in studying plant-insect interactions?
A: 4-Methyl-2-pentanone oxime has been identified as a potential volatile cue used by larvae of the moth Utetheisa ornatrix to locate seed pods of their host plant, Crotalaria pumila []. This compound, along with other volatiles emitted by the pods, attracts the larvae, potentially influencing their feeding behavior and development. Further research is needed to confirm its role as a specific attractant and its impact on the ecological interactions between the moth and its host plant.
Q2: Can microorganisms be utilized for the synthesis of optically active amines? How does 4-methyl-2-pentanone oxime play a role in this process?
A: Yes, research has shown that certain yeast cultures exhibit oxime reductase activity and can selectively reduce oximes to their corresponding optically active amines [, ]. In these studies, 4-methyl-2-pentanone oxime served as a model substrate to screen and identify yeast cultures capable of performing this biotransformation. This finding highlights the potential of using biocatalysts like yeast for the sustainable and enantioselective synthesis of valuable chiral amines.
Q3: How is 4-methyl-2-pentanone oxime employed in analytical chemistry, particularly in the context of human health?
A: 4-methyl-2-pentanone oxime can be used as an internal standard in the quantitative analysis of acetone in human plasma using desorption electrospray ionization mass spectrometry (DESI-MS) []. Acetone, a biomarker for diabetes mellitus, is derivatized into its oxime form prior to analysis. By comparing the signal intensity of the acetone oxime derivative to that of the known concentration of 4-methyl-2-pentanone oxime, accurate quantification of acetone levels in plasma samples can be achieved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)



![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)



